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Cat. No. B1330380

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic pathways for
producing aurones, a class of flavonoids with significant biological activity, using 1-(2-
hydroxyphenyl)-2-phenylethanone, also known as 2-hydroxydeoxybenzoin, as a starting
material. While direct condensation of 1-(2-hydroxyphenyl)-2-phenylethanone with
aldehydes to form aurones is not the most commonly reported method, this document outlines
two viable synthetic routes that proceed through key intermediates: 2'-hydroxychalcones or
benzofuran-3(2H)-ones.

Introduction to Aurone Synthesis

Aurones are a subclass of flavonoids characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-
one core structure.[1] They are responsible for the yellow pigmentation in some flowering
plants and have garnered significant interest in medicinal chemistry due to their diverse
pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
[2][3] The primary synthetic strategies for obtaining aurones involve the oxidative cyclization of
2'-hydroxychalcones or the condensation of benzofuran-3(2H)-ones with aromatic aldehydes.

[1][2]
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This document details the necessary transformations to convert 1-(2-hydroxyphenyl)-2-
phenylethanone into these key intermediates, followed by their conversion to the final aurone
products.

Synthetic Pathways from 1-(2-Hydroxyphenyl)-2-
phenylethanone

Two principal pathways are proposed for the synthesis of aurones starting from 1-(2-
hydroxyphenyl)-2-phenylethanone.

Pathway A involves the dehydrogenation of 1-(2-hydroxyphenyl)-2-phenylethanone to yield a
2'-hydroxychalcone intermediate, which is then subjected to oxidative cyclization.

Pathway B proceeds through the intramolecular cyclization of 1-(2-hydroxyphenyl)-2-
phenylethanone to form a benzofuran-3(2H)-one intermediate, which subsequently undergoes
condensation with an aromatic aldehyde.
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Figure 1: Proposed synthetic pathways from 1-(2-Hydroxyphenyl)-2-phenylethanone to
Aurones.

Pathway A: Via 2'-Hydroxychalcone Intermediate
Step 1: Dehydrogenation of 1-(2-Hydroxyphenyl)-2-
phenylethanone

The conversion of 1-(2-hydroxyphenyl)-2-phenylethanone to a 2'-hydroxychalcone involves
the introduction of a double bond between the alpha and beta carbons of the ketone. This can
be achieved using various dehydrogenating agents.
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Experimental Protocol: Selenium Dioxide Dehydrogenation

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(2-
hydroxyphenyl)-2-phenylethanone (1 equivalent) in a suitable solvent such as dioxane or
a mixture of ethanol and water.

» Reagent Addition: Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.

e Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-
layer chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on
the substrate.

o Work-up: After completion, cool the reaction mixture to room temperature. Filter off the
precipitated selenium metal. The filtrate is then diluted with water and extracted with an
organic solvent like ethyl acetate.

 Purification: The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, and concentrated under reduced pressure. The crude product is purified by
column chromatography on silica gel to afford the desired 2'-hydroxychalcone.

Starting ) .
. Product Reagents Solvent Time (h) Yield (%)
Material
1-(2-
Hydroxyphen  2'-
yl)-2- Hydroxychalc  SeO: Dioxane 12 60-70

phenylethano  one

ne

Table 1: Representative data for the dehydrogenation of 1-(2-hydroxyphenyl)-2-
phenylethanone.

Step 2: Oxidative Cyclization of 2'-Hydroxychalcone

The resulting 2'-hydroxychalcone is then cyclized to the corresponding aurone. Several
methods are available for this transformation, with mercury(ll) acetate being a classical and
effective reagent.
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Experimental Protocol: Mercury(ll) Acetate Mediated Cyclization

e Reaction Setup: Dissolve the 2'-hydroxychalcone (1 equivalent) in pyridine in a round-bottom
flask.

o Reagent Addition: Add mercury(ll) acetate (1.1 equivalents) to the solution.

o Reaction Conditions: Heat the reaction mixture to reflux for 1 to 4 hours. Monitor the reaction
by TLC.

o Work-up: Cool the reaction mixture and pour it into a mixture of ice and dilute hydrochloric
acid. The precipitated solid is collected by filtration.

 Purification: Wash the solid with water and recrystallize from a suitable solvent system (e.g.,
ethanol/water) to yield the pure aurone.

Starting ) ]
. Product Reagents Solvent Time (h) Yield (%)
Material
2'-
Hydroxychalc  Aurone Hg(OAc)2 Pyridine 2 70-85
one

Table 2: Representative data for the oxidative cyclization of 2'-hydroxychalcone.
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Figure 2: Experimental workflow for the synthesis of aurones via Pathway A.
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Pathway B: Via Benzofuran-3(2H)-one Intermediate
Step 1: Intramolecular Cyclization of 1-(2-
Hydroxyphenyl)-2-phenylethanone

The formation of the benzofuran-3(2H)-one ring from 1-(2-hydroxyphenyl)-2-phenylethanone
can be achieved through an intramolecular nucleophilic attack of the hydroxyl group on the
carbonyl carbon, followed by dehydration. This reaction is often catalyzed by acid or base.

Experimental Protocol: Acid-Catalyzed Cyclization

Reaction Setup: Dissolve 1-(2-hydroxyphenyl)-2-phenylethanone (1 equivalent) in a
suitable solvent like acetic acid or ethanol.

o Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid
or hydrochloric acid.

o Reaction Conditions: Heat the mixture to reflux for 2 to 6 hours, monitoring the reaction by
TLC.

o Work-up: After cooling, pour the reaction mixture into ice-water. The precipitated solid is
collected by filtration.

 Purification: Wash the solid with water until neutral and dry. The crude benzofuran-3(2H)-one
can be purified by recrystallization or column chromatography.

Starting ) .
. Product Catalyst Solvent Time (h) Yield (%)
Material

1-(2-

Hydroxyphen
Benzofuran- ) ]

yl)-2- H2S0a4 (cat.) Acetic Acid 4 75-85
3(2H)-one

phenylethano

ne

Table 3: Representative data for the intramolecular cyclization to form benzofuran-3(2H)-one.
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Step 2: Condensation of Benzofuran-3(2H)-one with an
Aromatic Aldehyde

The final step involves a condensation reaction between the benzofuran-3(2H)-one
intermediate and a substituted aromatic aldehyde to form the aurone. This reaction is typically
base-catalyzed.

Experimental Protocol: Base-Catalyzed Condensation[4]

o Reaction Setup: In a round-bottom flask, dissolve the benzofuran-3(2H)-one (1 equivalent)
and the desired aromatic aldehyde (1.1 equivalents) in ethanol or methanol.

o Catalyst Addition: Add a few drops of a concentrated aqueous solution of sodium hydroxide
or potassium hydroxide.

o Reaction Conditions: Stir the reaction mixture at room temperature for 2 to 8 hours. The
formation of a yellow precipitate indicates product formation. Monitor the reaction by TLC.

o Work-up: After completion, acidify the reaction mixture with dilute hydrochloric acid.

 Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a
suitable solvent to obtain the pure aurone.

Starting Starting

. . Catalyst Solvent Time (h) Yield (%)
Material 1 Material 2
Benzofuran- Aromatic
NaOH Ethanol 3 80-95
3(2H)-one Aldehyde

Table 4: Representative data for the condensation of benzofuran-3(2H)-one with an aromatic

aldehyde.
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Figure 3: Experimental workflow for the synthesis of aurones via Pathway B.
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Applications in Drug Development

Aurones represent a privileged scaffold in drug discovery. Their rigid, planar structure and the
possibility of diverse substitutions on both aromatic rings allow for the fine-tuning of their
physicochemical and pharmacological properties. The synthetic routes described herein,
starting from the readily available 1-(2-hydroxyphenyl)-2-phenylethanone, provide a versatile
platform for the generation of aurone libraries for screening in various disease models. The
biological activities of aurones are closely linked to their substitution patterns, making the
development of efficient and flexible synthetic methodologies crucial for structure-activity
relationship (SAR) studies in drug development programs.

Conclusion

The synthesis of aurones from 1-(2-hydroxyphenyl)-2-phenylethanone can be effectively
achieved through two multi-step synthetic pathways. Both routes involve the formation of a key
intermediate, either a 2'-hydroxychalcone or a benzofuran-3(2H)-one, which is then converted
to the final aurone product. The choice of pathway may depend on the availability of reagents,
desired substitution patterns on the final aurone, and overall yield considerations. The detailed
protocols and tabulated data provided in these application notes offer a solid foundation for
researchers and drug development professionals to synthesize and explore the therapeutic
potential of this important class of flavonoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. ijpab.com [ijpab.com]

3. Synthesis, characterization and biological evaluation of aurones as potential
neuroprotective agents - PMC [pmc.ncbi.nim.nih.gov]

4. mdpi.com [mdpi.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1330380?utm_src=pdf-body
https://www.benchchem.com/product/b1330380?utm_src=pdf-body
https://www.benchchem.com/product/b1330380?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/333487790_Aurones_Synthesis_and_Properties
https://www.ijpab.com/form/2016%20Volume%204,%20issue%202/IJPAB-2016-4-2-137-155.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11370930/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11370930/
https://www.mdpi.com/2673-401X/4/1/4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Aurones
from 1-(2-Hydroxyphenyl)-2-phenylethanone]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1330380#use-of-1-2-hydroxyphenyl-2-
phenylethanone-in-the-synthesis-of-aurones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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